AFFGHYLYEVAR-(Arg-13C6,15N4)

Beschreibung

BenchChem offers high-quality AFFGHYLYEVAR-(Arg-13C6,15N4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AFFGHYLYEVAR-(Arg-13C6,15N4) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C72H97N17O17 |

|---|---|

Molekulargewicht |

1482.6 g/mol |

IUPAC-Name |

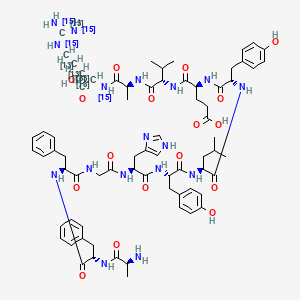

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-[(C-(15N)azanylcarbonimidoyl)(15N)amino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H97N17O17/c1-39(2)30-52(65(99)87-55(33-45-19-23-48(90)24-20-45)66(100)82-50(27-28-59(93)94)64(98)89-60(40(3)4)70(104)80-42(6)62(96)83-51(71(105)106)18-13-29-77-72(74)75)85-68(102)56(34-46-21-25-49(91)26-22-46)88-69(103)57(35-47-36-76-38-79-47)81-58(92)37-78-63(97)53(31-43-14-9-7-10-15-43)86-67(101)54(84-61(95)41(5)73)32-44-16-11-8-12-17-44/h7-12,14-17,19-26,36,38-42,50-57,60,90-91H,13,18,27-35,37,73H2,1-6H3,(H,76,79)(H,78,97)(H,80,104)(H,81,92)(H,82,100)(H,83,96)(H,84,95)(H,85,102)(H,86,101)(H,87,99)(H,88,103)(H,89,98)(H,93,94)(H,105,106)(H4,74,75,77)/t41-,42-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1/i13+1,18+1,29+1,51+1,71+1,72+1,74+1,75+1,77+1,83+1 |

InChI-Schlüssel |

AULSUYMYIYQEOM-SQFIJOMWSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15NH][13C](=[15NH])[15NH2])[13C](=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to AFFGHYLYEVAR-(Arg-13C6,15N4): A Heavy-Labeled Peptide Standard for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AFFGHYLYEVAR-(Arg-13C6,15N4), a synthetic, stable isotope-labeled peptide designed for high-precision applications in mass spectrometry-based quantitative proteomics. While the specific protein origin of the AFFGHYLYEVAR sequence is not broadly documented, its utility as an internal standard is grounded in the well-established principles of Stable Isotope Dilution (SID). This document details its physicochemical properties, the core principles of its application, a comprehensive experimental workflow, and the logic of data interpretation.

Introduction to Heavy-Labeled Peptide Standards

AFFGHYLYEVAR-(Arg-13C6,15N4) is a high-purity, synthetic peptide with the amino acid sequence Alanine-Phenylalanine-Phenylalanine-Glycine-Histidine-Tyrosine-Leucine-Tyrosine-Glutamic Acid-Valine-Alanine-Arginine. The key feature of this peptide is the isotopic labeling of its C-terminal arginine (Arg) residue. All six carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C), and all four nitrogen atoms have been replaced with Nitrogen-15 (¹⁵N).

This modification makes the peptide chemically identical to its natural, or "light," counterpart but significantly heavier. This mass difference is undetectable by biological systems but is easily resolved by a mass spectrometer.[1] Consequently, it serves as an ideal internal standard for the precise and accurate quantification of the endogenous AFFGHYLYEVAR peptide in complex biological samples like plasma, tissue lysates, or cell cultures.[1][2][3] This method, known as Stable Isotope Dilution Mass Spectrometry (SID-MS), is the gold standard for quantitative proteomics.[2][3][4]

Physicochemical and Technical Data

The essential properties of AFFGHYLYEVAR-(Arg-13C6,15N4) are critical for its function as a quantitative tool. All quantitative data is summarized in the table below for clarity.

| Parameter | Value / Specification | Description |

| Amino Acid Sequence | Ala-Phe-Phe-Gly-His-Tyr-Leu-Tyr-Glu-Val-Ala-Arg | Primary structure of the peptide. |

| Isotopic Label | Arginine (Arg) | The C-terminal amino acid is labeled. |

| Isotopes Used | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Stable, non-radioactive heavy isotopes.[1] |

| Labeling Scheme | ¹³C₆, ¹⁵N₄ | All 6 carbons and 4 nitrogens of the arginine residue are replaced.[5][6][7] |

| Mass Shift | +10 Da | The labeled arginine is 10 Daltons heavier than natural arginine.[5] |

| Isotopic Purity | Typically >99 atom % | Ensures minimal interference from unlabeled or partially labeled species.[5][8] |

| Chemical Purity | Typically >95-98% (HPLC) | Ensures that the standard is free from contaminating peptides.[3] |

| Formulation | Typically supplied as a lyophilized powder | Requires reconstitution in a suitable solvent before use. |

| CAS Number (Labeled Arg) | 202468-25-5 | The unique identifier for the labeled amino acid raw material.[5][6] |

Core Principle: Stable Isotope Dilution (SID)

The utility of AFFGHYLYEVAR-(Arg-13C6,15N4) is based on the principle of Stable Isotope Dilution (SID). This methodology corrects for sample loss and variability during sample preparation and analysis.[2][4]

The core workflow involves adding a precisely known amount of the "heavy" labeled peptide standard to a biological sample containing an unknown amount of the corresponding "light" endogenous peptide.[3][4] Because the heavy and light peptides are chemically identical, they behave the same way during every step of the process (e.g., extraction, enzymatic digestion, and LC separation). Any loss of the light peptide is accompanied by a proportional loss of the heavy standard.

During mass spectrometry analysis, the instrument detects both the light and heavy peptides as distinct peaks based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensities (e.g., peak areas) of the light and heavy peptides, the exact quantity of the endogenous light peptide in the original sample can be calculated with high accuracy.[3]

Detailed Experimental Protocol

This section outlines a typical experimental workflow for quantifying a target protein using AFFGHYLYEVAR-(Arg-13C6,15N4) as an internal standard in a targeted mass spectrometry approach, such as Multiple Reaction Monitoring (MRM).

4.1 Reagent Preparation

-

Standard Reconstitution: Reconstitute the lyophilized AFFGHYLYEVAR-(Arg-13C6,15N4) peptide in a suitable solvent (e.g., 20% acetonitrile, 0.1% formic acid) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution. These will be used to create a calibration curve and for spiking into samples.

4.2 Sample Preparation

-

Lysis & Homogenization: Lyse cells or homogenize tissue samples in a suitable lysis buffer containing protease inhibitors to extract the total protein content.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Internal Standard Spiking: Add a precise and known amount of the AFFGHYLYEVAR-(Arg-13C6,15N4) working solution to a fixed amount of total protein from the sample. The amount of spiked standard should be chosen to be close to the expected concentration of the endogenous peptide.

-

Reduction and Alkylation: Reduce cysteine disulfide bonds with DTT (dithiothreitol) and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine (B10760008) residues, which will release the target AFFGHYLYEVAR peptide from its parent protein.

-

Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.

-

Final Reconstitution: Dry the cleaned peptides and reconstitute them in a final volume of LC-MS compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid).

4.3 LC-MS/MS Analysis

-

Liquid Chromatography (LC): Inject the prepared peptide sample onto a reverse-phase HPLC column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile). This step reduces sample complexity and separates the target peptide from other molecules.

-

Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides using a tandem mass spectrometer (e.g., a triple quadrupole) operating in MRM mode.[2]

-

Q1 (Precursor Selection): The first quadrupole is set to specifically isolate the m/z of both the light (endogenous) and heavy (standard) AFFGHYLYEVAR peptides.

-

Q2 (Fragmentation): The isolated precursor ions are fragmented by collision-induced dissociation (CID).

-

Q3 (Fragment Selection): The third quadrupole is set to monitor for specific, high-intensity fragment ions (transitions) that are characteristic of the AFFGHYLYEVAR sequence. Monitoring multiple transitions for each precursor increases specificity and confidence in the identification.

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Custom Peptide Synthesis Services | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. AFFGHYLYEVAR-(Arg-13C6,15N4) | Protein Forest [proteinforest.com]

- 3. Angiotensin - Wikipedia [en.wikipedia.org]

- 4. intavispeptides.com [intavispeptides.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peptide Services from Biosynth | Biosynth [biosynth.com]

- 7. phoenixpeptide.com [phoenixpeptide.com]

- 8. zeptometrix.com [zeptometrix.com]

Unraveling AFFGHYLYEVAR-(Arg-13C6,15N4): A Technical Guide for Advanced Research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of the isotopically labeled peptide AFFGHYLYEVAR-(Arg-13C6,15N4). This peptide, with its strategic incorporation of stable isotopes, is a powerful tool in quantitative proteomics, enabling precise analysis of protein dynamics and interactions.

Peptide Structure and Properties

The fundamental entity is the peptide with the amino acid sequence Alanine-Phenylalanine-Phenylalanine-Glycine-Histidine-Tyrosine-Leucine-Tyrosine-Glutamic Acid-Valine-Alanine-Arginine, abbreviated as AFFGHYLYEVAR. The notation -(Arg-13C6,15N4) specifies that the C-terminal arginine residue is isotopically labeled. All six carbon atoms in this arginine residue are replaced with the heavy isotope Carbon-13 (¹³C), and all four nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N).

This labeling introduces a specific mass shift in the peptide, which is crucial for its application in mass spectrometry-based quantitative proteomics.

Physicochemical Properties

A summary of the key physicochemical properties of the labeled arginine component is presented in Table 1. These properties are fundamental for understanding its behavior in experimental settings.

| Property | Value | Source |

| Molecular Formula (Labeled Arginine) | ¹³C₆H₁₄¹⁵N₄O₂ | N/A |

| Molecular Weight (Labeled Arginine) | 184.17 g/mol | N/A |

| Isotopic Purity (¹³C) | >99% | [1] |

| Isotopic Purity (¹⁵N) | >99% | [1] |

| Mass Shift (Arginine) | +10 Da | [2] |

| Form | Solid | [2] |

| Storage Temperature | Room Temperature | [2] |

Table 1: Physicochemical Properties of L-Arginine-(¹³C₆,¹⁵N₄)

Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The primary application of AFFGHYLYEVAR-(Arg-13C6,15N4) is as an internal standard in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[3]

The SILAC Workflow

The SILAC method involves the metabolic incorporation of "heavy" amino acids into the entire proteome of a cell population. This creates a distinct mass difference between the "heavy" labeled proteins and the "light" unlabeled proteins from a control cell population. When the two cell populations are mixed, the relative abundance of proteins can be accurately quantified by mass spectrometry.

The general workflow for a SILAC experiment is depicted below:

Caption: General workflow of a SILAC experiment.

Experimental Protocols

While specific experimental protocols for the peptide AFFGHYLYEVAR are not publicly available, this section outlines a generalized protocol for a SILAC-based quantitative proteomics experiment where a labeled peptide like AFFGHYLYEVAR-(Arg-13C6,15N4) would be used as an internal standard for targeted quantification.

Cell Culture and Metabolic Labeling

-

Cell Line Selection: Choose two populations of the same cell line.

-

Media Preparation:

-

Light Medium: Prepare standard cell culture medium.

-

Heavy Medium: Prepare SILAC medium deficient in arginine and supplement it with L-Arginine-(¹³C₆,¹⁵N₄).[3]

-

-

Cell Growth: Culture the "heavy" cell population in the heavy medium and the "light" population in the light medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[1][4]

Sample Preparation for Mass Spectrometry

-

Cell Lysis: Harvest and lyse both cell populations using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of both lysates.

-

Mixing: Mix equal amounts of protein from the "heavy" and "light" cell lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the resulting peptide mixture using liquid chromatography (LC).

-

Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

-

Data Analysis: The relative peak intensities of the "heavy" and "light" peptide pairs are used to determine the relative abundance of the corresponding protein in the two cell populations.

Potential Applications in Drug Development and Research

The use of AFFGHYLYEVAR-(Arg-13C6,15N4) as a SILAC standard can be instrumental in various research and drug development contexts:

-

Target Validation: Quantify changes in the expression of a target protein in response to a drug candidate.

-

Biomarker Discovery: Identify proteins that are differentially expressed in diseased versus healthy states.[2]

-

Pathway Analysis: Elucidate the effects of a compound on cellular signaling pathways by quantifying changes in the abundance of pathway components.

-

Off-Target Effects: Assess the unintended effects of a drug by monitoring global protein expression changes.

Logical Relationship of SILAC Quantification

The core principle of SILAC relies on the direct comparison of mass-shifted peptide signals. The logical relationship for determining relative protein abundance is straightforward.

Caption: Logic for relative protein quantification in SILAC.

Conclusion

AFFGHYLYEVAR-(Arg-13C6,15N4) represents a highly specific and valuable tool for modern proteomics research. Its application within the SILAC methodology provides a robust and accurate platform for the quantitative analysis of proteins in complex biological systems. This technical guide provides a foundational understanding for researchers looking to leverage the power of stable isotope labeling in their studies. While detailed experimental data for this specific peptide is not broadly published, the principles and generalized protocols outlined here serve as a guide for its effective implementation in a variety of research and development settings.

References

- 1. Thermo Scientific L-Arginine-HCl, 13C6, 15N4 for SILAC 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 2. L -Arginine-13C6,15N4 13C 99atom , 15N 99atom , 95 CP 202468-25-5 [sigmaaldrich.com]

- 3. L-Arginine-HCl, 13C6, 15N4 for SILAC - Creative Biolabs [creative-biolabs.com]

- 4. Thermo Scientific™ L-Arginine-HCl, 13C6, 15N4 for SILAC | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Principle of Stable Isotope Labeling with AFFGHYLYEVAR-(Arg-13C6,15N4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the core principles and applications of using the stable isotope-labeled (SIL) peptide, AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄), for precise protein quantification. This method is a cornerstone of targeted proteomics, enabling the absolute quantification of a specific protein in a complex biological sample.

Foundational Principle: Stable Isotope Dilution and Mass Spectrometry

The "gold standard" for protein quantification via mass spectrometry is the stable isotope dilution (SID) method.[1] This technique relies on a synthetic, heavy-isotope-labeled version of a peptide as an internal standard.[1][2] This SIL peptide is chemically and physically identical to its naturally occurring ("light") counterpart, except for its increased mass due to the incorporation of heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[2][3]

The specific peptide, AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄), is a synthetic standard designed to quantify its corresponding endogenous peptide, which is generated by the tryptic digestion of a target protein. The terminal Arginine (Arg) residue is synthesized using an amino acid containing six ¹³C atoms and four ¹⁵N atoms. This results in a predictable mass shift of +10 Daltons (Da) compared to the natural peptide.

When a known amount of this "heavy" peptide is spiked into a biological sample, it co-elutes with the "light" endogenous peptide during liquid chromatography (LC).[4] A mass spectrometer can then distinguish between the two based on their mass-to-charge (m/z) ratio. By comparing the signal intensities or the area under the curve (AUC) of the heavy and light peptide peaks, the precise amount of the endogenous peptide—and by extension, the parent protein—can be calculated.[1] This approach forms the basis for targeted quantification methods like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM).[1][5]

The Role of Heavy Arginine (¹³C₆,¹⁵N₄)

Arginine and Lysine are the amino acids of choice for stable isotope labeling in proteomics because the enzyme trypsin, used to digest proteins into peptides, specifically cleaves at the C-terminus of these residues.[6] This ensures that nearly every resulting peptide (except the C-terminal peptide of the protein) will contain a labeled amino acid, allowing for broad proteome coverage.

The use of Arginine labeled with six ¹³C and four ¹⁵N atoms provides a significant mass shift (10 Da), which is crucial for preventing isotopic overlap between the light and heavy peptide signals in the mass spectrometer, thereby ensuring accurate quantification.[7]

It is important to note that in some cell-based labeling studies (like SILAC), arginine can be metabolically converted to proline.[8][9] However, when using a synthetic labeled peptide as an internal standard that is spiked into the sample after cell lysis and before digestion, this metabolic conversion is not a concern.

Generalized Experimental Workflow

The absolute quantification of a target protein using AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) follows a structured, multi-step workflow. This process ensures reproducibility and accuracy, which is critical for applications in biomarker discovery and clinical research.[5]

Caption: Workflow for absolute protein quantification using a heavy-labeled peptide standard.

Detailed Experimental Protocols

The following are generalized protocols for the key stages of the workflow. Researchers should optimize these protocols for their specific sample type and instrumentation.

A. Sample Preparation and Digestion

-

Protein Extraction: Lyse cells or tissue in a suitable buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Protein Concentration: Determine the total protein concentration of the extract using a standard method like a bicinchoninic acid (BCA) assay. This is crucial for ensuring a consistent protein amount across samples.

-

Internal Standard Spiking: Add a precise, known amount of the AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) standard to each protein sample. The amount should be optimized to be within the dynamic range of the endogenous peptide.

-

Denaturation, Reduction, and Alkylation:

-

Denature proteins by adding urea (B33335) to a final concentration of 8M.[10]

-

Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to 10 mM and incubating for 30 minutes at 37°C.[10]

-

Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to 50 mM and incubating for 30 minutes in the dark at room temperature.[10]

-

-

Tryptic Digestion:

-

Dilute the sample with a buffer (e.g., 100 mM Tris, pH 8) to reduce the urea concentration to below 1.5M.

-

Add sequencing-grade modified trypsin at an enzyme-to-protein ratio of 1:50 (w/w).[10]

-

Incubate overnight at 37°C.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

B. LC-MS/MS Analysis (MRM/PRM)

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.

-

LC Separation: Load the cleaned peptides onto a reverse-phase LC column. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient should be optimized to ensure good separation of the target peptide from other components.

-

MS Analysis:

-

Operate the mass spectrometer in a targeted mode (MRM or PRM).

-

MRM (on a triple quadrupole): Pre-select the precursor m/z for both the light and heavy AFFGHYLYEVAR peptides in the first quadrupole (Q1). Fragment these precursors in Q2 and pre-select specific, high-intensity product ions to monitor in Q3. A "transition" is a precursor-product ion pair.[11]

-

PRM (on a high-resolution instrument like an Orbitrap): Pre-select the precursor m/z in the quadrupole, fragment them, and then acquire a full MS/MS spectrum of all product ions in the high-resolution mass analyzer.

-

Data Presentation and Quantification

Quantitative data is derived from the extracted ion chromatograms (XICs) for the transitions of both the light (endogenous) and heavy (standard) peptides.

A. Logical Relationship for Quantification

The core of quantification lies in the direct relationship between the known concentration of the spiked-in heavy standard and the measured signal ratio of the light and heavy peptides.

Caption: The fundamental calculation for absolute quantification using a heavy standard.

B. Example Data Tables

For robust quantification, a calibration curve is typically generated using a constant amount of the heavy peptide and varying amounts of a synthetic "light" version of the peptide.

Table 1: Example Calibration Curve Data

| Light Peptide Conc. (fmol/µL) | Heavy Peptide Conc. (fmol/µL) | Light Peak Area | Heavy Peak Area | Peak Area Ratio (Light/Heavy) |

|---|---|---|---|---|

| 1 | 50 | 20,500 | 1,010,000 | 0.020 |

| 5 | 50 | 101,000 | 1,025,000 | 0.099 |

| 25 | 50 | 515,000 | 1,030,000 | 0.500 |

| 100 | 50 | 2,080,000 | 1,040,000 | 2.000 |

| 500 | 50 | 10,200,000 | 1,020,000 | 10.000 |

Table 2: Example Quantification of Target Protein in Samples

| Sample ID | Protein Amount Digested (µg) | Peak Area Ratio (Light/Heavy) | Calculated Peptide Amount (fmol) | Calculated Protein Concentration (pmol/mg) |

|---|---|---|---|---|

| Control 1 | 20 | 0.45 | 22.5 | 1.125 |

| Control 2 | 20 | 0.48 | 24.0 | 1.200 |

| Treated 1 | 20 | 1.15 | 57.5 | 2.875 |

| Treated 2 | 20 | 1.21 | 60.5 | 3.025 |

Note: Calculations assume a 1:1 stoichiometric relationship between the tryptic peptide and the parent protein and account for the initial amount of protein used.

Applications in Research and Drug Development

The use of SIL peptides for absolute quantification is indispensable in many areas:

-

Biomarker Validation: Verifying and quantifying potential protein biomarkers discovered in large-scale screening experiments.[5]

-

Pharmacokinetics (PK): Tracking the concentration of protein-based drugs or their targets in biological fluids over time.[2]

-

Cellular Signaling: Quantifying changes in the absolute abundance of key proteins within signaling pathways in response to drug treatment or other stimuli.

-

Clinical Diagnostics: Developing robust, reproducible assays for quantifying disease-related proteins in clinical samples.[1]

References

- 1. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]

- 2. jpt.com [jpt.com]

- 3. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 4. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]

- 5. Absolute Quantification of Proteins Using Standard Peptides and Multiple Reaction Monitoring | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to SILAC: A Quantitative Proteomics Powerhouse

An In-depth Technical Guide to SILAC Using Labeled Peptides for Researchers, Scientists, and Drug Development Professionals.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy used in quantitative proteomics.[1] It enables the accurate and reproducible analysis of differential protein expression, post-translational modifications (PTMs), and protein-protein interactions on a global scale.[1][2] The core principle of SILAC involves metabolically incorporating stable isotope-labeled ("heavy") amino acids into the entire proteome of living cells.[1][3] This allows for direct comparison of protein abundance between different experimental conditions with exceptional precision, as samples are combined at the very beginning of the experimental workflow, minimizing downstream processing errors.[3][4]

This technical guide provides a comprehensive overview of the SILAC methodology, from its foundational principles and detailed experimental protocols to data analysis and key applications in drug discovery and development.

Core Principles of SILAC

The SILAC method is founded on the metabolic incorporation of specific essential amino acids with different isotopic compositions into proteins during synthesis.[1] In a standard two-state experiment, two populations of cells are cultured in media that are identical except for the isotopic forms of certain amino acids, typically lysine (B10760008) (Lys) and arginine (Arg).[1]

-

"Light" Medium: Contains the natural, most abundant isotopes of amino acids (e.g., ¹²C₆-Lysine).

-

"Heavy" Medium: Is supplemented with stable, non-radioactive, heavier isotopes of the same amino acids (e.g., ¹³C₆-Lysine).[3]

After a sufficient number of cell divisions (typically at least five), the entire proteome of the cells grown in the "heavy" medium will have incorporated the heavy amino acids.[5][6] Because the heavy and light amino acids are chemically identical, their incorporation does not affect cell morphology or growth rates.[6][7] When the two cell populations are mixed, their proteins can be distinguished by mass spectrometry due to the specific mass shift imparted by the heavy isotopes. The relative quantification of proteins is then determined by comparing the signal intensities of the heavy and light peptide pairs.[3][8]

The SILAC Experimental Workflow

A SILAC experiment is typically conducted in two main phases: the adaptation phase and the experimental phase.[2][5] During the adaptation phase, cells are cultured in the SILAC media until full incorporation of the labeled amino acids is achieved.[9] The experimental phase involves applying the specific treatments or perturbations to the cell populations before they are combined for analysis.[2]

Detailed Experimental Protocols

The success of a SILAC experiment relies on meticulous execution of each step. The following protocols provide a detailed methodology for key stages of the workflow.

Cell Culture and Metabolic Labeling

This initial phase is critical for ensuring complete incorporation of the stable isotope labels.

-

Media Preparation: Prepare SILAC-specific media (e.g., DMEM or RPMI 1640) that lacks the standard "light" lysine and arginine.[10] Supplement one batch of medium with light L-Lysine and L-Arginine ("Light Medium") and another with heavy ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine ("Heavy Medium").[1] All media should be supplemented with dialyzed Fetal Bovine Serum (FBS) to avoid contamination with unlabeled amino acids.[5]

-

Cell Adaptation: Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.[10]

-

Passaging: Passage the cells for a minimum of five to six doublings to ensure the dilution of pre-existing light proteins and achieve >97% incorporation of the heavy amino acids.[5][11]

-

Verification of Incorporation: Before proceeding with the main experiment, it is crucial to verify the labeling efficiency. This is done by harvesting a small aliquot of the heavy-labeled cells, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry to confirm the absence of light counterparts.[5][11]

Cell Lysis, Protein Extraction, and Quantification

-

Cell Harvest: After applying the desired experimental treatment (e.g., drug exposure), harvest both the light and heavy cell populations.

-

Cell Lysis: Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to maintain protein integrity.[12]

-

Protein Quantification: Determine the protein concentration for both the light and heavy lysates using a standard protein assay (e.g., BCA assay).

-

Sample Mixing: Combine the light and heavy protein lysates in a precise 1:1 ratio based on total protein amount.[12] This step is critical for accurate quantification and minimizes errors from parallel sample processing.[13]

In-Solution Tryptic Digestion

-

Reduction: Add Dithiothreitol (DTT) to the combined protein lysate to a final concentration of 5-10 mM and incubate at 56°C for 1 hour to reduce protein disulfide bonds.[1][12]

-

Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 55 mM.[1] Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues, preventing the reformation of disulfide bonds.[1][12]

-

Digestion: Dilute the protein mixture with 50 mM ammonium (B1175870) bicarbonate buffer to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

-

Peptide Desalting: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.[1]

Data Presentation and Analysis

Following LC-MS/MS analysis, specialized software is used to identify peptides and quantify the relative abundance of heavy and light isotopic pairs.[2] Software packages like MaxQuant, Proteome Discoverer, and FragPipe are commonly used for SILAC data analysis.[2][14][15] The output is typically a list of identified proteins with their corresponding quantification ratios.

Summarized Quantitative Data

The quantitative data from a SILAC experiment is often presented in a table that summarizes the key findings for each identified protein. This allows for easy comparison and identification of proteins that are significantly altered between the experimental conditions.

| Protein ID (UniProt) | Gene Name | Peptides Identified | H/L Ratio | Log₂(H/L Ratio) | p-value | Regulation (Heavy vs. Light) |

| P00533 | EGFR | 25 | 2.54 | 1.34 | 0.001 | Up-regulated |

| P60709 | ACTB | 32 | 1.02 | 0.03 | 0.950 | Unchanged |

| P08069 | HSP90AA1 | 18 | 0.98 | -0.03 | 0.912 | Unchanged |

| Q06609 | MAPK1 | 15 | 3.15 | 1.65 | 0.0005 | Up-regulated |

| P15056 | BRAF | 11 | 0.45 | -1.15 | 0.008 | Down-regulated |

| P27361 | MAPK3 | 12 | 1.10 | 0.14 | 0.780 | Unchanged |

Table 1: Example of quantitative SILAC data comparing a drug-treated sample ('Heavy') to a vehicle control ('Light'). The H/L Ratio indicates the fold change in protein abundance.

Applications in Drug Development and Signaling Pathway Analysis

SILAC is an invaluable tool in drug discovery and development for elucidating mechanisms of action, identifying off-target effects, and discovering biomarkers.[7][16] By comparing the proteomes of cells treated with a drug versus a control, researchers can gain a global view of the cellular response to the compound.[17]

One of the key applications of SILAC is in the study of cellular signaling pathways.[16] For example, SILAC can be combined with phosphopeptide enrichment techniques to quantify changes in protein phosphorylation upon stimulation of a pathway, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

In this example, cells grown in "heavy" media could be stimulated with EGF, while "light" cells serve as the unstimulated control. After mixing, phosphopeptide enrichment and LC-MS/MS analysis, the H/L ratios would reveal which proteins in the pathway, like EGFR, RAF, and ERK, show increased phosphorylation, providing a quantitative map of signal transduction.[18]

Troubleshooting Common Issues

While powerful, SILAC experiments can present challenges. Awareness of common pitfalls can help ensure high-quality, reliable data.

-

Incomplete Labeling: This is a frequent issue that skews quantification.[11][12]

-

Arginine-to-Proline Conversion: Some cell lines can metabolically convert heavy arginine to heavy proline, which complicates data analysis as it introduces isotopic labels into proline-containing peptides that were not expected to be labeled.[18][19]

-

Inaccurate Mixing of Lysates: Any deviation from a 1:1 mixing ratio will introduce a systematic error across all quantified proteins.[12]

-

Cause: Inaccurate protein concentration measurement.

-

Solution: Use a reliable protein quantification assay and perform measurements in triplicate. Consider performing a label-swap replicate to identify and correct for systematic bias.[12]

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]

- 8. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ckisotopes.com [ckisotopes.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]

- 16. chempep.com [chempep.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantitative Proteomics: Utilizing AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quantitative proteomics, utilizing the stable isotope-labeled peptide AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) as a practical example for targeted protein quantification. While the native peptide AFFGHYLYEVAR has been identified as a specific biomarker for rabbit serum albumin, primarily in the context of food science, its isotopically labeled counterpart serves as an excellent model for demonstrating the principles and workflows of targeted proteomics in a biomedical research and drug development setting. This guide will cover the foundational concepts, detailed experimental protocols, data presentation, and the broader implications for therapeutic research.

Introduction to Quantitative Proteomics and Stable Isotope Labeling

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. One of the most accurate and robust methods for protein quantification is targeted mass spectrometry, which relies on the use of stable isotope-labeled internal standards.[1] In this approach, a synthetic version of a target peptide, in which one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N), is spiked into a biological sample.[1] This "heavy" peptide is chemically identical to its naturally occurring "light" counterpart, and therefore exhibits the same behavior during sample preparation, chromatography, and ionization.[1] However, it can be distinguished by its mass in the mass spectrometer, allowing for precise and accurate quantification of the endogenous peptide.[1]

The peptide AFFGHYLYEVAR is a tryptic peptide originating from serum albumin. Its labeled form, AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄), incorporates an arginine residue containing six ¹³C atoms and four ¹⁵N atoms, resulting in a mass shift of +10 Da compared to the native peptide.[2] This known mass difference is the key to its application as an internal standard in quantitative assays.

The Role of Serum Albumin in Drug Development

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including a wide variety of drugs.[3][4] Its ability to bind to therapeutic molecules significantly influences their pharmacokinetic and pharmacodynamic properties.[3] Furthermore, albumin's long circulatory half-life, facilitated by its interaction with the neonatal Fc receptor (FcRn), is being exploited in the development of novel drug delivery systems to extend the in-vivo stability of biotherapeutics.[5]

Given its significance, the accurate quantification of serum albumin and its modifications is of great interest in preclinical and clinical research. Targeted proteomics using stable isotope-labeled peptides provides a highly specific and sensitive method for this purpose.

Experimental Workflow for Targeted Quantification of Serum Albumin

The following section outlines a typical experimental workflow for the quantification of serum albumin in a biological matrix (e.g., human serum or plasma) using AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) as an internal standard.

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification.

Materials:

-

Human serum or plasma samples

-

AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) internal standard solution of known concentration

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

Protocol:

-

Spiking of Internal Standard: A known amount of the AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) internal standard is added to a defined volume of the serum or plasma sample.

-

Albumin Depletion (Optional): Due to the high abundance of albumin in serum, depletion may be necessary to improve the detection of less abundant proteins. However, for the specific quantification of albumin itself, this step is omitted. Instead, a small volume of the sample is typically used.

-

Reduction and Alkylation: To denature the proteins and make them accessible to trypsin, the sample is treated with DTT to reduce disulfide bonds, followed by IAA to alkylate the resulting free thiols. This prevents the disulfide bonds from reforming.

-

Tryptic Digestion: The protein mixture is digested overnight with trypsin, which cleaves proteins C-terminal to arginine and lysine (B10760008) residues, generating a complex mixture of peptides.

-

Sample Clean-up: The digested peptide mixture is acidified with formic acid and cleaned up using SPE to remove salts and other contaminants that could interfere with mass spectrometry analysis. The purified peptides are then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantitative analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase C18 analytical column

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Method:

-

Chromatographic Separation: The peptide mixture is injected onto the HPLC system and separated on a reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). This separates the peptides based on their hydrophobicity.

-

Mass Spectrometry: The mass spectrometer is operated in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[6] In this mode, the instrument is programmed to specifically monitor for the precursor ions of both the light (endogenous) AFFGHYLYEVAR peptide and the heavy (labeled) AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) peptide. These precursor ions are then fragmented, and specific fragment ions (transitions) are monitored for quantification.

Table 1: Exemplary MRM Transitions for AFFGHYLYEVAR Quantification

| Peptide | Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |

| Light (Endogenous) | 688.34 | y7: 887.44 | 25 |

| Light (Endogenous) | 688.34 | y8: 1024.50 | 25 |

| Heavy (Labeled) | 693.34 | y7: 897.44 | 25 |

| Heavy (Labeled) | 693.34 | y8: 1034.50 | 25 |

| Note: The exact m/z values and collision energies need to be empirically optimized for the specific instrument used. |

Data Analysis and Quantification

The data acquired from the LC-MS/MS analysis is processed to determine the concentration of the endogenous peptide.

-

Extraction of Ion Chromatograms (XICs): The raw data is processed to generate XICs for the selected transitions of both the light and heavy peptides.

-

Peak Area Integration: The area under the curve for each XIC peak is calculated.

-

Ratio Calculation: The ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide is determined.

-

Quantification: By comparing this ratio to a calibration curve, which is generated by analyzing samples with known concentrations of the light peptide and a fixed concentration of the heavy internal standard, the absolute concentration of the AFFGHYLYEVAR peptide in the original sample can be determined.

Table 2: Hypothetical Quantitative Data for Serum Albumin

| Sample ID | Peak Area (Light) | Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) | Calculated Concentration (µg/mL) |

| Control 1 | 1.25E+07 | 2.50E+07 | 0.50 | 50.0 |

| Control 2 | 1.30E+07 | 2.52E+07 | 0.52 | 52.0 |

| Treated 1 | 8.75E+06 | 2.48E+07 | 0.35 | 35.0 |

| Treated 2 | 9.00E+06 | 2.51E+07 | 0.36 | 36.0 |

Signaling Pathways and Relevance to Drug Development

While serum albumin itself is not a classical signaling molecule with its own intracellular pathway, its interactions with cell surface receptors can trigger downstream signaling events. For instance, the binding of albumin to the gp60 receptor (albondin) on endothelial cells can initiate transcytosis, a process that is being explored for the delivery of drugs across the endothelial barrier.

The ability to accurately quantify serum albumin levels in different disease states or in response to drug treatment can provide valuable insights. For example, changes in albumin concentration can be indicative of liver or kidney function, which in turn affects drug metabolism and clearance.[3] Moreover, in the context of albumin-based drug delivery, quantifying the levels of the drug-albumin conjugate is essential for pharmacokinetic modeling and dose-response studies.

Conclusion

The stable isotope-labeled peptide AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) serves as a robust tool for the targeted quantification of serum albumin using mass spectrometry. This technical guide has outlined the core principles, a detailed experimental workflow, and the relevance of such quantitative measurements in the field of drug development. The methodologies described herein are not limited to this specific peptide but can be adapted for the quantification of virtually any protein of interest, making targeted proteomics an indispensable technique in the modern researcher's toolkit.

References

- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L -Arginine-13C6,15N4 13C 99atom , 15N 99atom , 95 CP 202468-25-5 [sigmaaldrich.com]

- 3. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Albumin-based drug delivery: harnessing nature to cure disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute Quantitative Targeted Proteomics Assays for Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Mass Shift of Isotopically Labeled Peptides in Mass Spectrometry: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the principles and methodologies behind the mass shift of the isotopically labeled peptide AFFGHYLYEVAR-(Arg-13C6,15N4) in mass spectrometry (MS). This guide details the calculation of the mass shift, experimental workflows for quantitative analysis, and the underlying logic of stable isotope labeling in proteomics.

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the precise and accurate measurement of protein and peptide abundance in complex biological samples.[1][2] By introducing a "heavy" version of a peptide with a known mass difference as an internal standard, researchers can overcome experimental variability and achieve reliable quantification.[3][4][5][6] This guide focuses on a specific example, the peptide AFFGHYLYEVAR, where the C-terminal Arginine (Arg) residue is labeled with six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes.

The Core Principle: Calculating the Mass Shift

The fundamental concept behind using AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) is the precise and known mass difference, or "mass shift," between the labeled (heavy) and unlabeled (light) forms of the peptide. This mass shift allows the two forms to be distinguished by a mass spectrometer while sharing identical chemical properties, ensuring they behave the same way during sample preparation and chromatographic separation.[5][7]

The mass shift originates from the replacement of naturally abundant, lighter isotopes with heavier, stable isotopes. In the case of the labeled Arginine (Arg-¹³C₆,¹⁵N₄), all six carbon atoms are replaced with ¹³C and all four nitrogen atoms are replaced with ¹⁵N. This results in a mass increase of 10.00827 Da for the Arginine residue.[8]

To determine the exact monoisotopic masses of both the light and heavy peptides, we can sum the masses of the individual amino acid residues and account for the mass of water lost during peptide bond formation.

Table 1: Monoisotopic Masses of Constituent Amino Acids

| Amino Acid (Symbol) | Chemical Formula | Monoisotopic Mass (Da) |

| Alanine (A) | C₃H₅NO | 71.03711 |

| Phenylalanine (F) | C₉H₉NO | 147.06841 |

| Glycine (G) | C₂H₃NO | 57.02146 |

| Histidine (H) | C₆H₇N₃O | 137.05891 |

| Tyrosine (Y) | C₉H₉NO₂ | 163.06333 |

| Leucine (L) | C₆H₁₁NO | 113.08406 |

| Glutamic Acid (E) | C₅H₇NO₃ | 129.04259 |

| Valine (V) | C₅H₉NO | 99.06841 |

| Arginine (R) | C₆H₁₂N₄O | 156.10111 |

| Arginine-¹³C₆,¹⁵N₄ (R)* | ¹³C₆H₁₂¹⁵N₄O | 166.10938 |

Note: The mass of the heavy Arginine is calculated by adding the mass shift (10.00827 Da) to the monoisotopic mass of the light Arginine.

Using these values, the monoisotopic masses of the light and heavy peptides can be calculated, providing the necessary data for configuring the mass spectrometer for targeted analysis.

Table 2: Calculated Masses for Light and Heavy Peptides

| Peptide Version | Sequence | Calculation | Monoisotopic Mass [M+H]⁺ (Da) |

| Light Peptide | AFFGHYLYEVAR | Σ(Amino Acid Masses) - 11 * H₂O + H⁺ | 1385.6898 |

| Heavy Peptide | AFFGHYLYEVAR* | Light Peptide Mass + 10.00827 | 1395.6981 |

| Mass Shift (Δm) | 10.00827 |

Note: R denotes the heavy labeled Arginine residue. [M+H]⁺ represents the mass of the singly charged ion, which is commonly observed in electrospray ionization mass spectrometry.*

Experimental Design and Protocols

The use of heavy-labeled peptides like AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) is central to targeted proteomics workflows, particularly methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][8][9][10] These techniques offer high sensitivity and selectivity for quantifying specific peptides within complex biological matrices.[10][11]

The following diagram illustrates the logical relationship of how isotopic labeling leads to a distinguishable mass shift, which is the foundation for quantitative MS experiments.

Caption: Logical flow from isotopic labeling of Arginine to distinct peptide peaks in MS.

Detailed Experimental Workflow

A typical absolute quantification experiment involves spiking a known amount of the heavy-labeled peptide standard into a biological sample that has been proteolytically digested. The ratio of the signal intensity of the endogenous (light) peptide to the internal standard (heavy) peptide is then used to calculate the absolute amount of the target peptide in the original sample.[12]

The following diagram outlines a standard workflow for targeted peptide quantification using a heavy-labeled internal standard.

Caption: Standard workflow for absolute peptide quantification using a heavy standard.

Key Experimental Protocols

1. Sample Preparation: [13][14][15]

-

Protein Denaturation, Reduction, and Alkylation: Proteins in the biological matrix (e.g., cell lysate, plasma) are first denatured using agents like urea (B33335) or guanidine (B92328) hydrochloride. Disulfide bonds are reduced with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and then irreversibly alkylated with iodoacetamide (B48618) or acrylamide (B121943) to prevent refolding.

-

Proteolytic Digestion: A protease, most commonly trypsin, is added to digest the proteins into smaller peptides. Trypsin cleaves C-terminal to Arginine and Lysine residues, making it highly specific and predictable. The digestion is typically carried out overnight at 37°C.

-

Addition of Internal Standard: A precise, known amount of the heavy-labeled peptide, AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄), is spiked into the digested sample.

-

Sample Desalting: The peptide mixture is cleaned up using solid-phase extraction (SPE), often with a C18 resin, to remove salts and other contaminants that can interfere with MS analysis. The purified peptides are then eluted and dried.

2. LC-MS/MS Analysis: [15][16]

-

Reconstitution: The dried peptide sample is reconstituted in a solution suitable for liquid chromatography, typically 0.1% formic acid in water.

-

Liquid Chromatography (LC): The peptide mixture is separated on a reversed-phase C18 column using a gradient of increasing organic solvent (usually acetonitrile) containing 0.1% formic acid. A shallow gradient is often used for complex peptide mixtures to achieve optimal separation.[1][3][17]

-

Mass Spectrometry (MS): The eluting peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer. For quantification, a triple quadrupole instrument is commonly used in SRM/MRM mode.[2][10]

Table 3: Example LC-MS/MS Parameters for Targeted Analysis

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particles) | Provides good retention and separation of peptides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for peptide loading and initial separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting peptides from the column. |

| Flow Rate | 200-400 µL/min | Typical flow rate for analytical scale columns. |

| Gradient | 5-40% B over 30-60 minutes | A gradual increase in organic solvent separates peptides based on hydrophobicity.[3][18] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions by gaining protons. |

| MS Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantifying predefined peptides.[8][10] |

| Collision Energy | Optimized per transition | The energy required to fragment the precursor peptide into specific product ions. |

3. SRM/MRM Method Development: For targeted quantification of AFFGHYLYEVAR, specific precursor-to-product ion transitions must be defined for both the light and heavy versions.

-

Precursor Ion Selection: The m/z (mass-to-charge ratio) of the parent peptide ion is selected in the first quadrupole (Q1). For a doubly charged ion, this would be 693.35 for the light peptide and 698.35 for the heavy peptide.

-

Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2).

-

Product Ion Selection: Specific, intense, and stable fragment ions (product ions) are selected in the third quadrupole (Q3) for detection. Typically, 3-5 of the most intense and specific fragment ions (e.g., y- or b-ions) are chosen for each peptide to ensure reliable quantification.

The following diagram illustrates the principle of SRM/MRM analysis for targeted quantification.

Caption: Sequential filtering and fragmentation in a triple quadrupole MS for SRM.

Conclusion

The use of the heavy-labeled peptide AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) provides a robust internal standard for the absolute quantification of its endogenous counterpart. The well-defined mass shift of +10.00827 Da allows for clear differentiation in the mass spectrometer. By following established protocols for sample preparation and employing highly selective LC-MS/MS techniques like SRM/MRM, researchers can achieve accurate and reproducible quantification of this target peptide, contributing to a deeper understanding of complex biological systems and advancing drug development efforts.

References

- 1. waters.com [waters.com]

- 2. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 3. LC Tip on Peptide Analysis | Phenomenex [discover.phenomenex.com]

- 4. Peptide Calculator [peptidenexus.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 8. UWPR [proteomicsresource.washington.edu]

- 9. Basic Design of MRM Assays for Peptide Quantification | Springer Nature Experiments [experiments.springernature.com]

- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 11. Selected reaction monitoring (SRM) mass spectrometry without isotope labeling can be used for rapid protein quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Synthesis and Purity of AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the isotopically labeled peptide AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄). This peptide, with the sequence Ala-Phe-Phe-Gly-His-Tyr-Leu-Tyr-Glu-Val-Ala-Arg, incorporates a stable isotope-labeled Arginine residue at its C-terminus. Such labeled peptides are critical tools in quantitative proteomics, serving as internal standards for accurate mass spectrometry-based quantification of their unlabeled counterparts in complex biological samples.

Synthesis Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This widely adopted method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc group, which protects the α-amino group of the amino acid, is base-labile and can be removed under mild conditions, leaving the acid-labile side-chain protecting groups intact. This orthogonal protection strategy is a cornerstone of modern peptide synthesis.

Experimental Protocol: Manual Fmoc SPPS

This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. The synthesis proceeds from the C-terminus (Arginine) to the N-terminus (Alanine).

1. Resin Preparation:

-

Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) and a coupling agent such as HCTU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test (a negative test indicates a complete reaction).

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the sequence: Ala, Val, Glu, Tyr, Leu, Tyr, His, Gly, Phe, Phe, and finally Ala. The isotopically labeled Fmoc-L-Arg(Pbf)-(¹³C₆,¹⁵N₄)-OH is used in the first coupling cycle.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Synthesis Workflow Diagram

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Purification and Purity Analysis

The crude peptide obtained after synthesis contains the desired product along with various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both the purification of the crude product and the subsequent analysis of its purity.[1]

Experimental Protocol: RP-HPLC Purification and Analysis

1. Purification of Crude Peptide:

-

Column: A preparative C18 column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-60% B over 40-60 minutes.

-

Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Phe, Tyr, and His).

-

Collect fractions corresponding to the major peak.

-

2. Purity Analysis of Purified Fractions:

-

Column: An analytical C18 column is used for higher resolution.[2]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

Procedure:

-

Analyze small aliquots of the collected fractions.

-

Employ a similar, often faster, gradient to the purification step (e.g., 5-95% B over 20-30 minutes).

-

Integrate the peak areas from the chromatogram.

-

Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[3]

-

Pool the fractions that meet the desired purity level (typically >95% or >98% for quantitative applications).

-

3. Final Processing:

-

Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for the synthesis and purification of a 12-mer peptide like AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄). Actual results may vary based on specific laboratory conditions and reagents.

Table 1: SPPS Parameters

| Parameter | Value/Description |

| Synthesis Scale | 0.1 mmol |

| Resin | Rink Amide (0.5-0.7 mmol/g loading) |

| Amino Acid Excess | 3 equivalents |

| Coupling Reagent | HCTU (2.9 equivalents) |

| Activator | DIEA (6 equivalents) |

| Coupling Time | 1-2 hours per amino acid |

| Deprotection Reagent | 20% Piperidine in DMF |

| Deprotection Time | 5 + 15 minutes |

Table 2: Purification and Purity Analysis Parameters

| Parameter | Purification | Purity Analysis |

| Column | Preparative C18 | Analytical C18 |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |

| Gradient | 5-60% B over 40 min | 5-95% B over 20 min |

| Flow Rate | 10-20 mL/min | 1 mL/min |

| Detection | UV at 214 nm & 280 nm | UV at 214 nm & 280 nm |

| Expected Crude Purity | 50-70% | - |

| Expected Final Purity | >98% | >98% |

| Expected Yield | 15-30% (of theoretical) | - |

Identity Confirmation by Mass Spectrometry

After purification, the identity and isotopic incorporation of the peptide are confirmed by mass spectrometry (MS). Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is typically employed.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as 50% ACN with 0.1% formic acid.

-

Instrumentation: Infuse the sample into an ESI-MS system.

-

Analysis:

-

Acquire the full MS spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of AFFGHYLYEVAR with one Arginine residue containing six ¹³C and four ¹⁵N atoms.

-

The expected mass shift compared to the unlabeled peptide is +10 Da.

-

Perform tandem MS (MS/MS) to fragment the peptide and confirm its amino acid sequence. The fragmentation pattern will verify the sequence and the location of the labeled arginine at the C-terminus.

-

Application as an Internal Standard

The primary application of AFFGHYLYEVAR-(Arg-¹³C₆,¹⁵N₄) is as an internal standard in quantitative proteomics experiments. The diagram below illustrates this logical workflow.

Caption: Use of the labeled peptide as an internal standard.

By adding a known amount of the heavy-labeled peptide to a biological sample, the endogenous, unlabeled version can be accurately quantified. The two forms co-elute during liquid chromatography but are distinguished by their mass in the mass spectrometer. The ratio of their signal intensities allows for precise determination of the concentration of the native peptide in the original sample.

References

The Precision Tools of Proteomics: An In-depth Technical Guide to the Applications of Heavy Labeled Peptides in Research

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern biological research and pharmaceutical development, the precise measurement of protein abundance and dynamics is paramount. Stable isotope-labeled (SIL) peptides, also known as heavy peptides, have emerged as indispensable tools, providing a level of accuracy and reproducibility in quantitative proteomics that has revolutionized our understanding of complex biological systems. This technical guide delves into the core principles, experimental methodologies, and diverse applications of heavy labeled peptides, offering a comprehensive resource for researchers seeking to leverage these powerful reagents.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into peptides.[1][2] This substitution results in a mass shift that is readily detectable by mass spectrometry (MS) without altering the physicochemical properties of the peptide.[1][2] By comparing the mass spectrometry signals of the "light" (natural isotope abundance) and "heavy" (stable isotope-labeled) forms of a peptide, researchers can accurately determine the relative or absolute abundance of the corresponding protein in a given sample.[3][4]

The primary advantage of stable isotope labeling lies in the ability to combine different samples at an early stage in the experimental workflow.[3] This co-processing minimizes variability introduced during sample preparation, digestion, and analysis, leading to more precise and reliable quantification compared to label-free approaches.[3][5]

Methods of Isotopic Incorporation

There are three primary strategies for introducing stable isotopes into peptides: metabolic labeling, chemical labeling, and enzymatic labeling.[6][7]

-

Metabolic Labeling: This in vivo approach involves introducing heavy-labeled amino acids into the growth media of cultured cells.[5] As cells proliferate, these heavy amino acids are incorporated into newly synthesized proteins.[5] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[4][5]

-

Chemical Labeling: In this in vitro method, stable isotopes are chemically conjugated to peptides after protein extraction and digestion.[3][6] This strategy offers greater flexibility as it can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.[3] Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most common chemical labeling reagents.[4][8]

-

Enzymatic Labeling: This technique utilizes enzymes to incorporate heavy isotopes. For instance, proteins can be enzymatically digested in the presence of water containing heavy oxygen (H₂¹⁸O), leading to the incorporation of two ¹⁸O atoms at the C-terminus of each resulting peptide.[7]

Quantitative Proteomics Strategies

Heavy labeled peptides are central to several quantitative proteomics workflows, which can be broadly categorized into relative and absolute quantification.

Relative Quantification

Relative quantification strategies compare the abundance of the same protein across multiple samples.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful metabolic labeling technique for the accurate relative quantification of proteins between different cell populations.[9][10] One population of cells is grown in a "light" medium containing standard amino acids, while the other is cultured in a "heavy" medium supplemented with stable isotope-labeled essential amino acids, typically lysine (B10760008) and arginine.[5][11] After a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids, the cell populations can be subjected to different experimental conditions, combined, and then analyzed by mass spectrometry.[10][11] The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of the proteins.[9]

Isobaric Tagging (iTRAQ and TMT): iTRAQ and TMT are chemical labeling methods that enable the simultaneous relative quantification of proteins from multiple samples.[4][12] These reagents consist of a reporter group, a balancer group, and a peptide-reactive group.[13] Each tag has the same total mass, making the labeled peptides from different samples isobaric and indistinguishable in the initial MS1 scan.[4][6] Upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released, and their distinct masses allow for the quantification of the relative abundance of the peptide from each sample.[6][8]

Absolute Quantification

Absolute quantification aims to determine the precise molar amount of a target protein in a sample.

Absolute QUAntification (AQUA): The AQUA strategy is a targeted proteomics approach that utilizes synthetic stable isotope-labeled peptides as internal standards for the absolute quantification of specific proteins and their post-translational modifications.[14][15] A known amount of a heavy labeled synthetic peptide, which is identical in sequence to a target peptide from the protein of interest, is spiked into the biological sample.[16] The sample is then digested, and the ratio of the MS signal intensities between the endogenous "light" peptide and the spiked-in "heavy" AQUA peptide is used to calculate the absolute concentration of the target protein.[15]

Data Presentation: Comparison of Quantitative Proteomics Techniques

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | AQUA (Absolute QUAntification) |

| Labeling Strategy | Metabolic (in vivo)[5] | Chemical (in vitro)[3] | Chemical (in vitro)[3] | Spiked-in Synthetic Standard[16] |

| Quantification Type | Relative[9] | Relative[2] | Relative[12] | Absolute[15] |

| Multiplexing Capacity | Typically 2-3 plex[4] | 4-plex, 8-plex[17] | Up to 18-plex[12] | Targeted, one protein per standard[15] |

| Sample Types | Cell culture[5] | Cells, tissues, biofluids[3] | Cells, tissues, biofluids[3] | Cells, tissues, biofluids[14] |

| Advantages | High accuracy, low experimental variability[5] | High multiplexing, applicable to various samples[12] | Higher multiplexing than iTRAQ[12] | Gold standard for absolute quantification[14] |

| Limitations | Limited to metabolically active cells, lower multiplexing[10] | Potential for ratio distortion, more complex data analysis | Potential for ratio distortion, more complex data analysis | Requires synthesis of specific peptides, targeted approach |

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for a SILAC experiment.

Caption: General workflow for iTRAQ/TMT experiments.

References

- 1. jpt.com [jpt.com]

- 2. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. Metabolic Labeling (SILAC) | CK Isotopes [ckisotopes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 13. researchgate.net [researchgate.net]

- 14. AQUA Peptides | Cell Signaling Technology [cellsignal.com]

- 15. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]

The Use of AFFGHYLYEVAR-(Arg-13C6,15N4) as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide sequence AFFGHYLYEVAR and its isotopically labeled analogue, AFFGHYLYEVAR-(Arg-13C6,15N4), do not correspond to a widely documented or characterized biological molecule in publicly available scientific literature and protein databases. Consequently, this technical guide is based on the established principles of stable isotope dilution mass spectrometry (SID-MS) and is intended to serve as a foundational framework for researchers employing this specific custom peptide as an internal standard. The experimental protocols and data presented herein are illustrative templates and must be adapted and validated for the specific analytical method and biological matrix under investigation.

Introduction: The Principle of Stable Isotope Dilution Mass Spectrometry